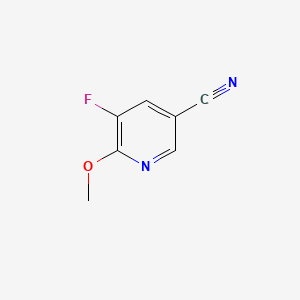

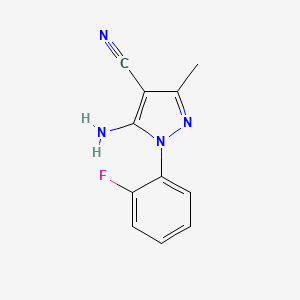

5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C11H9FN4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This process yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application Summary : This compound is used as a building block in the synthesis of various pharmaceutical compounds .

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .

- Results or Outcomes : The outcomes of these syntheses are new compounds that can be tested for various biological activities. The specific results would depend on the exact compounds being synthesized .

-

Scientific Field: Anticoagulant Drug Discovery

- Application Summary : A derivative of this compound, 5-phenyl-1H-pyrazole-3-carboxylic acid, has been identified as a privileged fragment for Factor XIa (FXIa) inhibitors’ lead discovery .

- Methods of Application : The compound was used to replace a moiety in a known FXIa inhibitor, leading to a new scaffold for FXIa inhibitors .

- Results or Outcomes : The lead compound exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .

-

Scientific Field: Organic Synthesis

- Application Summary : This compound is used as a starting material in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .

- Results or Outcomes : The outcomes of these syntheses are new compounds that can be tested for various properties. The specific results would depend on the exact compounds being synthesized .

-

Scientific Field: Green Chemistry

- Application Summary : A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .

- Methods of Application : The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

- Results or Outcomes : The synthesized 5-amino-1H-pyrazole-4-carbonitrile derivatives exhibited a range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic and anti-tumour compounds .

-

Scientific Field: Drug Discovery

- Application Summary : This compound is used as a building block in the synthesis of various drug compounds .

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .

- Results or Outcomes : The outcomes of these syntheses are new compounds that can be tested for various biological activities. The specific results would depend on the exact compounds being synthesized .

-

Scientific Field: Green Chemistry

- Application Summary : A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .

- Methods of Application : The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

- Results or Outcomes : The synthesized 5-amino-1H-pyrazole-4-carbonitrile derivatives exhibited a range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic and anti-tumour compounds .

Safety And Hazards

Propiedades

IUPAC Name |

5-amino-1-(2-fluorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBKHEZBLNRZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674524 |

Source

|

| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1072944-83-2 |

Source

|

| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)